![molecular formula C20H19N3O5 B1192673 E738](/img/no-structure.png)
E738
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Overview
Description
E738 is an inhibitor of both TGFβ and BMP pathways through ubiquitin-proteasome-mediated depletion of total R-Smad pools. E738 is an enhancer of p38 and JNK phosphorylation involved in Smad-independent TGFβ/BMP signaling.
Scientific Research Applications
Aerodynamics and Wind Turbines : The Eppler 387 (E387) airfoil, used in small-scale wind turbines, was studied for its aerodynamic performance at low Reynolds numbers. Modifications to the E387 airfoil improved its performance, relevant for wind energy applications (Shen et al., 2016).
Cancer Research : E7389, a synthetic macrocyclic ketone analogue of halichondrin B, was identified as a potent inhibitor of cancer cell proliferation. It works by binding to tubulin and inhibiting microtubule polymerization, leading to G2-M arrest in cancer cells and potential apoptosis induction (Jordan et al., 2005).
Human Papillomavirus Research : Studies on human papillomavirus type 38 (HPV38) reveal its ability to alter p53 functions in keratinocytes, which could play a role in human carcinogenesis. The HPV38 E6 and E7 proteins were shown to induce stabilization of wild-type p53, influencing the transcription of genes involved in cell growth and apoptosis (Accardi et al., 2006).
Tissue Engineering : A peptide named E7, with specific affinity for bone marrow mesenchymal stem cells (BMSCs), was used in surface modifications of electrospun silk fibroin scaffolds. This enhanced cell proliferation and osteogenic differentiation, demonstrating its application in bone tissue engineering (Wu et al., 2019).
Engineering Applications : The FaME38 project showcased the use of synchrotron X-rays and neutrons in engineering research. This approach offers advanced diagnostic tools for material development, model validation, and failure analysis in engineering components (Webster et al., 2004).
properties
Product Name |
E738 |
---|---|
Molecular Formula |
C20H19N3O5 |
Molecular Weight |
381.39 |
IUPAC Name |
(2Z,3E)-3-((2,3-Dihydroxypropoxy)imino)-5'-methoxy-[2,3'-biindolinylidene]-2'-one |
InChI |
InChI=1S/C20H19N3O5/c1-27-12-6-7-16-14(8-12)17(20(26)22-16)19-18(23-28-10-11(25)9-24)13-4-2-3-5-15(13)21-19/h2-8,11,21,24-25H,9-10H2,1H3,(H,22,26)/b19-17-,23-18+ |
InChI Key |
GIEDBGFYGHINFT-LCLDVOFVSA-N |
SMILES |
O=C1NC2=C(C=C(OC)C=C2)/C1=C3NC4=C(C=CC=C4)C/3=N\OCC(O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
E-738; E 738; E738 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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